molecular formula C17H29NO2 B4666819 N-butyl-6-(4-methoxyphenoxy)hexan-1-amine CAS No. 418773-78-1

N-butyl-6-(4-methoxyphenoxy)hexan-1-amine

Cat. No.: B4666819
CAS No.: 418773-78-1
M. Wt: 279.4 g/mol
InChI Key: OZVBDEQDWCDONR-UHFFFAOYSA-N
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Description

N-Butyl-6-(4-methoxyphenoxy)hexan-1-amine is a secondary amine derivative characterized by a hexan-1-amine backbone substituted with a butyl group at the nitrogen atom and a 4-methoxyphenoxy moiety at the sixth carbon. Its molecular structure combines lipophilic (butyl chain) and moderately polar (4-methoxyphenoxy) regions, making it suitable for applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-butyl-6-(4-methoxyphenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-3-4-13-18-14-7-5-6-8-15-20-17-11-9-16(19-2)10-12-17/h9-12,18H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVBDEQDWCDONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365773
Record name N-butyl-6-(4-methoxyphenoxy)hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418773-78-1
Record name N-butyl-6-(4-methoxyphenoxy)hexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(4-methoxyphenoxy)hexan-1-amine typically involves the reaction of 4-methoxyphenol with 6-bromohexan-1-amine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion formed from 4-methoxyphenol attacks the bromohexane, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(4-methoxyphenoxy)hexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .

Scientific Research Applications

N-butyl-6-(4-methoxyphenoxy)hexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-6-(4-methoxyphenoxy)hexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

Key Compounds :

Applications: Used in studies of solubility and hydrogen-bonding interactions due to its branched substituents .

N-Butyl-6-(4-chlorophenoxy)hexan-1-amine (): CAS No.: 5564-49-8 Key Differences: The 4-chlorophenoxy group is electron-withdrawing, which may enhance electrophilic reactivity and alter binding affinities in biological systems compared to the methoxy analog.

Table 1: Physical Properties of Structural Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogP (Predicted)
N-Butyl-6-(4-methoxyphenoxy)hexan-1-amine C₁₇H₂₇NO₂ 277.41 4-OCH₃ ~3.2
N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine C₁₈H₃₁NO 277.45 2,4-CH₃ ~3.8
N-Butyl-6-(4-chlorophenoxy)hexan-1-amine C₁₆H₂₄ClNO 281.82 4-Cl ~3.5

Pharmacologically Active Analogs

Compound XOB ():

  • Structure : N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine
  • Key Features : Combines a hexan-1-amine chain with a bulky 4-phenylbutoxy group and a brominated phenethyl moiety.
  • Activity : Dual antagonist of 5-HT₂A receptors and voltage-gated sodium channels (IC₅₀ < 1 μM). The extended alkyl chain enhances membrane permeability, while the bromine atom improves receptor binding specificity .

Comparison :

  • This compound lacks the brominated aromatic system of XOB, likely reducing its receptor affinity. However, the methoxy group may improve solubility and metabolic stability compared to halogenated analogs.

Solubility and Thermophysical Behavior

Hexan-1-amine derivatives exhibit distinct solvent interactions. For example:

  • Hexan-1-amine in N,N-dimethylformamide (DMF) mixtures shows temperature-dependent density and refractive index changes due to hydrogen-bonding disruptions .
  • This compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMF) and lower solubility in water, similar to its dimethylphenoxy analog .

Table 2: Solubility and Thermophysical Trends

Property This compound N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine
Solubility in DMF Moderate Moderate
Boiling Point (°C) ~250–270 (estimated) ~260–280
Refractive Index (nD) ~1.48 ~1.50

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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